N,N,2-triphenylquinoline-4-carboxamide
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Overview
Description
N,N,2-triphenylquinoline-4-carboxamide: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-triphenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Quinoline Core: The quinoline core can be synthesized via the Doebner reaction, which involves the condensation of aniline with 2-nitrobenzaldehyde in the presence of pyruvic acid. This reaction forms 2-phenylquinoline-4-carboxylic acid.
Amidation: The carboxylic acid group of 2-phenylquinoline-4-carboxylic acid is then converted to an amide using reagents such as thionyl chloride (SOCl₂) followed by reaction with aniline to form N-phenylquinoline-4-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,2-triphenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH₄) can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings or the quinoline core.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Benzoyl chloride and AlCl₃ for Friedel-Crafts acylation.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: N,N,2-triphenylquinoline-4-amine.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N,N,2-triphenylquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, quinoline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its derivatives have been studied for their efficacy against various diseases, including malaria, bacterial infections, and cancer.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N,2-triphenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: A precursor in the synthesis of N,N,2-triphenylquinoline-4-carboxamide.
N-Phenylquinoline-4-carboxamide: An intermediate in the synthetic route.
Quinoline-4-carboxamide derivatives: Various derivatives with different substituents on the quinoline core.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple phenyl groups enhance its stability and potential for diverse applications compared to simpler quinoline derivatives.
Properties
CAS No. |
88067-79-2 |
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Molecular Formula |
C28H20N2O |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N,N,2-triphenylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H20N2O/c31-28(30(22-14-6-2-7-15-22)23-16-8-3-9-17-23)25-20-27(21-12-4-1-5-13-21)29-26-19-11-10-18-24(25)26/h1-20H |
InChI Key |
FYCJGKJUGHZLQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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